molecular formula C14H16N2O3 B8287262 alpha-Isopropyl-alpha-methyl-1,3-dioxo-2-isoindolineacetamide

alpha-Isopropyl-alpha-methyl-1,3-dioxo-2-isoindolineacetamide

Cat. No. B8287262
M. Wt: 260.29 g/mol
InChI Key: XKWVHUYDLIBHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04017510

Procedure details

Following the procedure described in Example 1 and sodium hydride as the base, but substituting (-)-α-isopropyl-α-methyl-1,3-dioxo-2-isoindolineacetamide for the racemic compound, the product (+)-3-isopropyl-3-methyl-5H-imidazo[2,1-a] isoindole-2(3H),5-dione is obtained, melting point 137.5°-139° C, [α]D25 +64.54 (THF, C 0.097).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]([C:6]([CH3:21])([N:10]1[C:18](=[O:19])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]1=O)[C:7]([NH2:9])=[O:8])([CH3:5])[CH3:4]>>[CH:3]([C:6]1([CH3:21])[N:10]2[C:18](=[O:19])[C:17]3[C:12]([C:11]2=[N:9][C:7]1=[O:8])=[CH:13][CH:14]=[CH:15][CH:16]=3)([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C(C(=O)N)(N1C(C2=CC=CC=C2C1=O)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1(C(N=C2N1C(C1=CC=CC=C21)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.